molecular formula C14H29B B1602043 2-Bromotetradecane CAS No. 74036-95-6

2-Bromotetradecane

Cat. No.: B1602043
CAS No.: 74036-95-6
M. Wt: 277.28 g/mol
InChI Key: WZGQIDWFBFDMLE-UHFFFAOYSA-N
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Description

2-Bromotetradecane is an organic compound with the molecular formula C14H29Br. It is a brominated alkane, specifically a bromotetradecane, where a bromine atom is attached to the second carbon of a tetradecane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromotetradecane can be synthesized through the bromination of tetradecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the tetradecane to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of bromine and radical initiators remains consistent with the laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromotetradecane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by a nucleophile .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. Common bases used include potassium hydroxide (KOH) and sodium ethoxide (NaOEt).

Major Products:

Scientific Research Applications

2-Bromotetradecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: It is used in the study of lipid metabolism and membrane biology due to its long alkyl chain.

    Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromotetradecane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, its long alkyl chain allows it to interact with lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Uniqueness: 2-Bromotetradecane is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the length of the alkyl chain. This makes it particularly useful in certain synthetic applications where selective reactivity is required .

Properties

IUPAC Name

2-bromotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGQIDWFBFDMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510172
Record name 2-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74036-95-6
Record name 2-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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